molecular formula C19H20N6O2 B2901232 3-Methyl-7-benzyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione CAS No. 1014011-73-4

3-Methyl-7-benzyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione

Número de catálogo B2901232
Número CAS: 1014011-73-4
Peso molecular: 364.409
Clave InChI: HEZDMXHFOXUMPE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methyl-7-benzyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione, also known as MRS2179, is a purinergic receptor antagonist that has been extensively studied in scientific research. This compound has been synthesized using various methods and has been found to have potential applications in the field of medicine and biology.

Mecanismo De Acción

3-Methyl-7-benzyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione acts by selectively blocking the binding of ADP to P2Y1 and P2Y12 receptors, thereby inhibiting their downstream signaling pathways. This results in the inhibition of platelet aggregation, leukocyte recruitment, and inflammation, which are key processes involved in thrombosis and inflammation. This compound has also been found to have analgesic effects, possibly through the inhibition of nociceptive signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit platelet aggregation induced by ADP and collagen, as well as leukocyte recruitment and inflammation induced by various stimuli. This compound has also been found to have analgesic effects in animal models of pain. However, it has been reported to have limited effects on other purinergic receptors, such as P2X receptors.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-Methyl-7-benzyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione has several advantages for laboratory experiments. It is a potent and selective antagonist of P2Y1 and P2Y12 receptors, which allows for the specific study of these receptors in various biological processes. This compound is also stable and can be easily synthesized in large quantities. However, its limited effects on other purinergic receptors may limit its usefulness in certain experiments.

Direcciones Futuras

There are several future directions for the study of 3-Methyl-7-benzyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione. One potential application is in the development of new anti-thrombotic and anti-inflammatory drugs that target P2Y1 and P2Y12 receptors. This compound may also be useful in the study of pain and nociceptive signaling pathways. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.

Métodos De Síntesis

3-Methyl-7-benzyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione can be synthesized using different methods, including the reaction of 7-benzyl-3-methylxanthine with 3,4,5-trimethylpyrazole-1-carboxylic acid followed by the addition of hydrazine hydrate and sodium nitrite. Another method involves the reaction of 7-benzyl-3-methylxanthine with 3,4,5-trimethylpyrazole-1-carboxylic acid hydrazide in the presence of sodium nitrite and sodium nitrate. These methods have been optimized to produce high yields of this compound.

Aplicaciones Científicas De Investigación

3-Methyl-7-benzyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione has been extensively studied for its potential applications in scientific research. It has been found to be a potent antagonist of P2Y1 and P2Y12 purinergic receptors, which are involved in various physiological and pathological processes, including platelet aggregation, thrombosis, inflammation, and pain. This compound has been used to study the role of purinergic receptors in these processes and to develop new therapeutic strategies for the treatment of related diseases.

Propiedades

IUPAC Name

7-benzyl-3-methyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-11-12(2)22-25(13(11)3)18-20-16-15(17(26)21-19(27)23(16)4)24(18)10-14-8-6-5-7-9-14/h5-9H,10H2,1-4H3,(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZDMXHFOXUMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.